Tetraethyl ethylenetetracarboxylate
Overview
Description
Tetraethyl ethylenetetracarboxylate is an organic compound with the molecular formula C14H20O8 and a molecular weight of 316.3038 g/mol . It is an ester derivative of ethylenetetracarboxylic acid, characterized by the presence of four ethyl ester groups attached to an ethylene backbone. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Scientific Research Applications
Tetraethyl ethylenetetracarboxylate has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Future Directions
A paper titled “Liquid–liquid electro-organo-synthetic processes in a carbon nanofibre membrane microreactor: Triple phase boundary effects in the absence of intentionally added electrolyte” mentions the effective electrolysis of up to 6 mg Tetraethyl ethylenetetracarboxylate in a 100 µL volume . Deuterated products are formed in the presence of D2O electrolyte media . The paper discusses the triple phase boundary dominated mechanism and future microreactor design improvements .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyl ethylenetetracarboxylate can be synthesized through the reaction of diethyl dibromomalonate with sodium iodide . Another method involves the reaction of ethyl bromomalonate with anhydrous sodium carbonate in an oil bath at 150-160°C, followed by purification steps involving xylene and water . The product is then distilled under reduced pressure to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tetraethyl ethylenetetracarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include ethylenetetracarboxylic acid, tetraethyl ethanetetracarboxylate, and various substituted derivatives depending on the reagents used .
Mechanism of Action
The mechanism of action of tetraethyl ethylenetetracarboxylate involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in reduction reactions, it acts as an electron acceptor, while in substitution reactions, it serves as a substrate for nucleophilic attack .
Comparison with Similar Compounds
Ethylenetetracarboxylic acid: The parent acid of tetraethyl ethylenetetracarboxylate, with similar chemical properties but different reactivity due to the absence of ester groups.
Diethyl ethylenetetracarboxylate: A related ester with two ethyl groups instead of four, leading to different physical and chemical properties.
Tetraethyl ethanetetracarboxylate: A reduction product of this compound, with distinct reactivity and applications.
Uniqueness: this compound is unique due to its four ester groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
tetraethyl ethene-1,1,2,2-tetracarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-5-19-11(15)9(12(16)20-6-2)10(13(17)21-7-3)14(18)22-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHFWCBVJOQIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210743 | |
Record name | Tetraethyl ethylenetetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6174-95-4 | |
Record name | 1,1,2,2-Tetraethyl 1,1,2,2-ethenetetracarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6174-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyl ethylenetetracarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracarbethoxyethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraethyl ethylenetetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl ethylenetetracarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAETHYL ETHYLENETETRACARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4Q32RG79L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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